molecular formula C13H13N3O3 B1274280 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 79638-54-3

4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B1274280
CAS No.: 79638-54-3
M. Wt: 259.26 g/mol
InChI Key: WHUQCPQHHXPQDJ-UHFFFAOYSA-N
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Description

4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

New derivatives of 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, also known as spinacine, have been synthesized, including amide, ester, alkyl, and acyl derivatives. These derivatives were synthesized via the Pictet-Spengler reaction of N im -substituted histidines and include cyclic hydantoin derivatives of spinacines (Klutchko et al., 1991).

Photophysical Characteristics

The photophysical characteristics of this compound and its analogues have been studied extensively. For instance, 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine (AHPIP-c) and its derivatives exhibit various emissions due to processes like excited state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT) in different solvents (Behera et al., 2015).

Potential Therapeutic Uses

This compound has been investigated for its potential therapeutic uses. For example, certain derivatives have been evaluated as 5-hydroxytryptamine (5-HT3) receptor antagonists, which may be useful for treating irritable bowel syndrome (IBS) as well as nausea and vomiting associated with cancer chemotherapy (Ohta et al., 1996).

Spectroscopic and Structural Studies

The title molecular salt of this compound has been synthesized and characterized through various spectroscopic methods and X-ray diffraction. These studies provide detailed insights into the molecular geometry and vibrational frequencies of the compound (Türkyılmaz et al., 2011).

Antituberculotic Activity

Some derivatives of this compound have been synthesized and tested for antituberculotic activity. These compounds include various forms such as amides, esters, nitriles, and others, highlighting the compound's potential in tuberculosis treatment (Bukowski & Janowiec, 1996).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many imidazo[4,5-c]pyridine derivatives are known to have biological activity, such as inhibiting certain enzymes .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the known biological activity of many imidazo[4,5-c]pyridine derivatives, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-10-4-2-1-3-7(10)11-12-8(14-6-15-12)5-9(16-11)13(18)19/h1-4,6,9,11,16-17H,5H2,(H,14,15)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUQCPQHHXPQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1NC=N2)C3=CC=CC=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389133
Record name 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79638-54-3
Record name 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 2
4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 3
4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 4
4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 5
4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 6
4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

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